molecular formula C11H14O4 B184999 Propyl 4-hydroxy-3-methoxybenzoate CAS No. 6273-95-6

Propyl 4-hydroxy-3-methoxybenzoate

Cat. No. B184999
CAS RN: 6273-95-6
M. Wt: 210.23 g/mol
InChI Key: HFLCHMMFTLXGRP-UHFFFAOYSA-N
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Description

Propyl 4-hydroxy-3-methoxybenzoate is a chemical compound with the molecular formula C11H14O4 . It belongs to a group called parabens, which are commonly used as preservatives in cosmetics, skin care products, food, and beverages . It shows strong antimicrobial activity against a wide range of micro-organisms .


Synthesis Analysis

Propyl 4-hydroxy-3-methoxybenzoate can be prepared by reacting p-hydroxybenzoic acid with n-propanol in the presence of an acidic ionic liquid . It is reported to be an endocrine disrupting compound .


Molecular Structure Analysis

The molecular structure of Propyl 4-hydroxy-3-methoxybenzoate consists of 11 carbon atoms, 14 hydrogen atoms, and 4 oxygen atoms . The average mass is 210.227 Da and the monoisotopic mass is 210.089203 Da .


Physical And Chemical Properties Analysis

Propyl 4-hydroxy-3-methoxybenzoate is a white to brown solid at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not available from the search results.

Scientific Research Applications

  • Flavor Molecule Encapsulation : Propyl 4-hydroxy-3-methoxybenzoate has been used in encapsulating flavor molecules. For instance, 4-hydroxy-3-methoxybenzoic acid (vanillic acid) has been successfully intercalated into layered double hydroxide to produce nanohybrids for controlled flavor release in foods (Hong, Oh, & Choy, 2008).

  • Pharmaceutical Applications : Research has identified its presence in various medicinal plants, suggesting its potential medicinal properties. For example, it was isolated from the aerial parts of Stocksia brahuica, a plant known for various health benefits (Ali, Ahmad, Zahid, & Tareen, 1998).

  • Biodegradation and Enzymatic Interaction Studies : Studies on the interaction of Propyl 4-hydroxy-3-methoxybenzoate with enzyme systems, such as in Pseudomonas putida, have been conducted to understand its biodegradation and metabolic pathways (Bernhardt, Erdin, Staudinger, & Ullrich, 1973).

  • Environmental Science and Toxicology : Research on Propyl 4-hydroxy-3-methoxybenzoate includes its detection in environmental samples, such as human milk, and studies on its toxicity and safety. For instance, a study on its safety assessment reviewed its use as a preservative in foods, drugs, and cosmetics, including its absorption, metabolism, and excretion in humans (Soni, Burdock, Taylor, & Greenberg, 2001).

  • Chemical Synthesis and Organic Chemistry : Various studies have focused on the synthesis of derivatives and analogs of Propyl 4-hydroxy-3-methoxybenzoate, exploring its potential in creating new compounds with potential applications in different fields (Shao, 1995).

  • Antibacterial and Antidiabetic Properties : Certain studies have investigated the antibacterial and antidiabetic properties of compounds related to Propyl 4-hydroxy-3-methoxybenzoate, indicating its potential in the development of new pharmaceuticals (Bhatt, Sati, Bahuguna, Semwal, & Semwal, 2018).

  • Analytical Chemistry : Its presence in various samples has been detected using advanced analytical methods, like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) (Ye, Bishop, Needham, & Calafat, 2008).

  • Cosmetic Industry Applications : Propyl 4-hydroxy-3-methoxybenzoate is used as a preservative and antimicrobial agent in cosmetics, with studies exploring its synthesis and application in this field (Villa, Baldassari, Gambaro, Mariani, & Loupy, 2005).

  • Biomedical Research : Its potential in biomedical applications, like in the design of pH-sensitive hydrogels for drug delivery systems, has also been studied (Allcock & Ambrosio, 1996).

  • Mechanistic Studies in Biochemical Pharmacology : Research into the mechanism of its action on cellular systems, such as its effects on mitochondrial function and cytotoxicity in rat hepatocytes, has been conducted to understand its biological impact (Nakagawa & Moldéus, 1998).

Safety And Hazards

Propyl 4-hydroxy-3-methoxybenzoate is classified as harmful to aquatic life with long-lasting effects . It is advised to avoid release to the environment and dispose of contents/container to an approved waste disposal plant . It is also reported to be an endocrine disrupting compound .

properties

IUPAC Name

propyl 4-hydroxy-3-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-3-6-15-11(13)8-4-5-9(12)10(7-8)14-2/h4-5,7,12H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLCHMMFTLXGRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC(=C(C=C1)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20284108
Record name propyl 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propyl 4-hydroxy-3-methoxybenzoate

CAS RN

6273-95-6
Record name Propyl 4-hydroxy-3-methoxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6273-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propyl 4-hydroxy-3-methoxybenzoate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006273956
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6273-95-6
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name propyl 4-hydroxy-3-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20284108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Sigroha, A Lather, A Khatkar - researchgate.net
Natural phenolic acids alkyl esters viz methyl, ethyl, propyl was synthesized and characterized by spectral means FTIR, 1HNMR, and 13CNMR. All the synthesized esters were …
Number of citations: 0 www.researchgate.net
L Bērziņa, I Mieriņa - Key Engineering Materials, 2022 - Trans Tech Publ
Oxidation is a natural part of the aerobic world. Usually oxidation is suppressed by adding various antioxidants. Although a huge amount of antioxidants is known, studies of more active …
Number of citations: 2 www.scientific.net

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